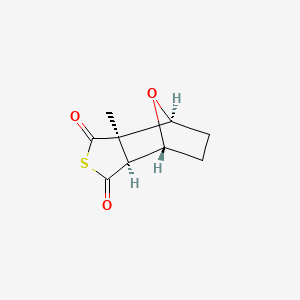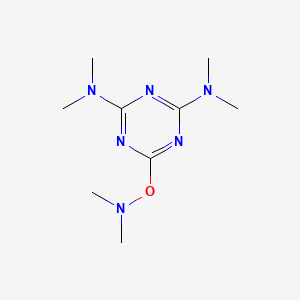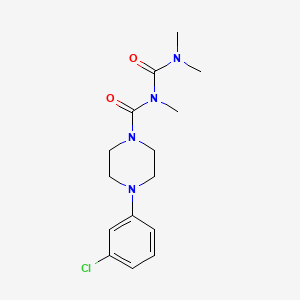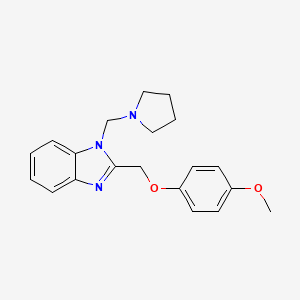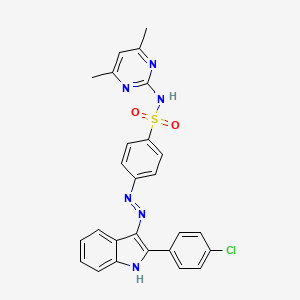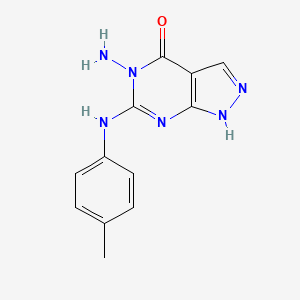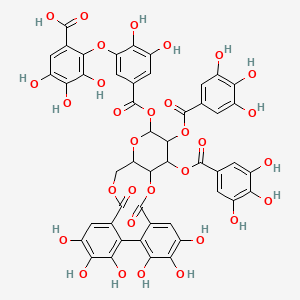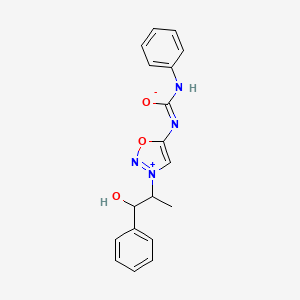
2-Hydroxymesocarb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hidroximesocarbo es un derivado hidroxilado de mesocarbo, un estimulante del sistema nervioso centralSu fórmula molecular es C18H18N4O3, y tiene un peso molecular de 338,36 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Hidroximesocarbo implica la hidroxilación de mesocarbo. Un método común incluye el uso de formaldehído y cianuro de potasio en una solución acuosa, seguido de acidificación con ácido clorhídrico . La mezcla de reacción se enfría entonces, y el producto se extrae y purifica.
Métodos de producción industrial: Los métodos de producción industrial para 2-Hidroximesocarbo no están bien documentados en la literatura. la síntesis normalmente implica técnicas de síntesis orgánica estándar, incluyendo procesos de hidroxilación y purificación.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Hidroximesocarbo sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden modificar el grupo hidroxilo, dando lugar a diferentes derivados.
Sustitución: El grupo hidroxilo puede sustituirse por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo pueden utilizarse para reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados y sustituidos de 2-Hidroximesocarbo .
Aplicaciones Científicas De Investigación
2-Hidroximesocarbo tiene varias aplicaciones de investigación científica:
Biología: El compuesto se estudia por sus vías metabólicas e interacciones con sistemas biológicos.
Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de métodos analíticos para detectar sustancias prohibidas en el deporte.
Mecanismo De Acción
El mecanismo de acción de 2-Hidroximesocarbo implica su interacción con los receptores del sistema nervioso central. Se cree que ejerce sus efectos modulando la liberación y la captación de neurotransmisores, en particular la dopamina y la noradrenalina. Los objetivos moleculares y las vías exactas aún están bajo investigación .
Compuestos similares:
Hidroximesocarbo: Otro derivado hidroxilado de mesocarbo.
Dihidroximesocarbo: Contiene dos grupos hidroxilo.
Trihidroximesocarbo: Contiene tres grupos hidroxilo.
Singularidad: 2-Hidroximesocarbo es único debido a su patrón de hidroxilación específico, que influye en su estabilidad metabólica y actividad biológica. Su estructura química distintiva lo convierte en un valioso compuesto de referencia en química analítica y control de dopaje .
Comparación Con Compuestos Similares
Hydroxymesocarb: Another hydroxylated derivative of mesocarb.
Dihydroxymesocarb: Contains two hydroxyl groups.
Trihydroxymesocarb: Contains three hydroxyl groups.
Uniqueness: 2-Hydroxymesocarb is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Its distinct chemical structure makes it a valuable reference compound in analytical chemistry and doping control .
Propiedades
Número CAS |
72460-72-1 |
|---|---|
Fórmula molecular |
C18H18N4O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N'-[3-(1-hydroxy-1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate |
InChI |
InChI=1S/C18H18N4O3/c1-13(17(23)14-8-4-2-5-9-14)22-12-16(25-21-22)20-18(24)19-15-10-6-3-7-11-15/h2-13,17,23H,1H3,(H-,19,20,21,24) |
Clave InChI |
YRPWBKHNPMJKBK-UHFFFAOYSA-N |
SMILES isomérico |
CC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-] |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


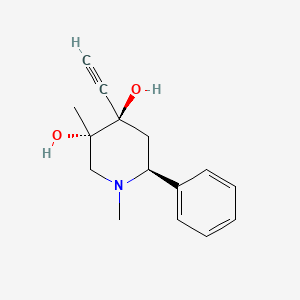
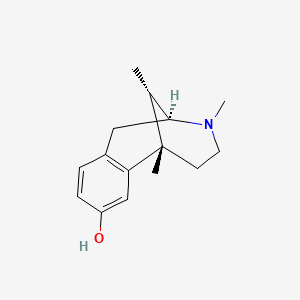
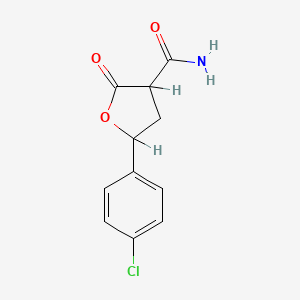
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)

